N-(2-Ethylhexyl)glycine
Description
Structure
3D Structure
Properties
CAS No. |
67348-21-4 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(2-ethylhexylamino)acetic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-9(4-2)7-11-8-10(12)13/h9,11H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
CBDIGYHWHBLJKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Ethylhexyl Glycine and Its Precursors
Direct N-Alkylation and Amination Approaches
Direct methods for the synthesis of N-(2-Ethylhexyl)glycine typically involve the formation of the nitrogen-carbon bond between the 2-ethylhexyl moiety and the glycine (B1666218) backbone in a single key step. These approaches are often favored for their atom economy and procedural simplicity.
Reductive Amination Protocols for N-Substitution
Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of this compound synthesis, this typically involves the reaction of a carbonyl compound with an amine, followed by reduction of the in situ-formed imine or enamine.
A common strategy involves the reductive amination of glyoxylic acid with 2-ethylhexylamine (B116587). The reaction proceeds via the initial formation of an imine intermediate, which is then reduced to the desired N-substituted glycine. Various reducing agents can be employed for this transformation. For instance, sodium cyanoborohydride (NaBH3CN) is a mild and selective reducing agent often used in reductive aminations as it does not readily reduce the starting aldehyde or ketone. youtube.comorganic-chemistry.org
A representative reaction is the synthesis of N-ethylglycine, where a solution of glyoxylic acid in isopropanol (B130326) is added to a mixture of ethylamine (B1201723) and isopropanol, followed by hydrogenation over a palladium on charcoal catalyst. chemicalbook.com A similar protocol can be applied for this compound.
Table 1: Reductive Amination for N-Alkyl Glycine Synthesis
| Amine | Carbonyl Source | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethylamine | Glyoxylic Acid | H₂/Pd on charcoal | Isopropanol | N-Ethylglycine | - | chemicalbook.com |
| Ethanolamine | Glyoxylic Acid | H₂/Palladium carbon composite | Water | N-(2-Hydroxyethyl)glycine | 97% | chemicalbook.com |
Alkyl Halide-Mediated Synthesis Pathways
The reaction between an amine and an alkyl halide, a classic nucleophilic substitution reaction, provides another direct route to N-alkylated amino acids. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of glycine or a glycine ester with a 2-ethylhexyl halide.
One approach is the aminolysis of chloroacetic acid with the corresponding alkylamine. mdpi.com For instance, N-alkylglycinium chlorides can be prepared by reacting chloroacetic acid with the respective alkylamine, followed by acidification with hydrochloric acid. mdpi.com A similar method involves the reaction of ethylenediamine (B42938) with a halogenated acetic acid to produce N-(2-aminoethyl)glycine. google.com
The reaction of glycine with 2-ethylhexyl groups can also be achieved using carbodiimide-based coupling reagents to form the N-substituted glycine monomer.
Multi-Step Synthetic Routes from Glycine Derivatives
Multi-step syntheses offer greater control over the reaction and can be advantageous when starting from readily available glycine derivatives. These routes often involve the use of protecting groups to prevent unwanted side reactions.
Strategic Utilization of Glycine Ester Intermediates
Glycine esters, such as glycine ethyl ester hydrochloride, are common starting materials in multi-step syntheses. prepchem.comsemanticscholar.org The ester group serves to protect the carboxylic acid functionality of glycine while the N-alkylation is performed.
A general sequence involves the N-alkylation of a glycine ester followed by hydrolysis of the ester to yield the final N-substituted glycine. For example, the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters starts from N-(2-aminoethyl)glycine, which is then esterified. researchgate.net The synthesis of N,N-bis(2-methoxyethyl)glycine, ethyl ester involves the reaction of glycine with 2-methoxyethyl chloride and subsequent esterification with ethanol. ontosight.ai
A plausible route to this compound would involve the reaction of glycine ethyl ester with 2-ethylhexyl bromide, followed by saponification of the resulting ester intermediate.
Table 2: Synthesis via Glycine Ester Intermediates
| Glycine Derivative | Alkylating/Acylating Agent | Key Steps | Final Product | Reference |
|---|---|---|---|---|
| Glycine | Ethanol/HCl | Esterification | Glycine ethyl ester hydrochloride | semanticscholar.org |
| N-(2-aminoethyl)glycine | Benzyl alcohol/HCl | Esterification | Benzyl N-[2-(aminoethyl)]glycinate | researchgate.net |
Michael Addition Reactions for Primary Amine Functionalization
Michael addition, the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be a valuable tool for C-N bond formation. beilstein-archives.org In the context of amino acid synthesis, this can involve the addition of an amine to a dehydroamino acid derivative. rsc.org
While direct examples for this compound are not prevalent in the literature, a conceptual pathway would involve the Michael addition of 2-ethylhexylamine to an activated glycine equivalent, such as an α,β-unsaturated derivative. For instance, the aza-Michael reaction with β-fluoroalkylated acrylates provides the corresponding fluoroalkylated β-amino acid derivatives. rsc.org The reaction between quinonic compounds and amino acids can also occur via a 1,4-Michael-like addition with free amine groups. nih.gov
Sustainable and Green Chemistry Synthetic Procedures
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of N-substituted glycines, green chemistry approaches focus on the use of non-toxic solvents, renewable starting materials, and minimizing waste.
A notable green synthesis of N-substituted glycine derivatives involves the reaction of an alkylamine with chloroacetic acid in water. nih.govacs.org This method avoids the use of hazardous organic solvents. The reaction of various alkylamines (propyl, butyl, hexyl, etc.) with chloroacetic acid in cold water, stirred for 24 hours, yielded the corresponding N-substituted glycine derivatives. nih.govacs.org This procedure is directly applicable to the synthesis of this compound by using 2-ethylhexylamine as the starting amine.
Table 3: Green Synthesis of N-Alkyl Glycine Derivatives
| Amine | Reagent | Solvent | Key Conditions | Product | Reference |
|---|
This approach highlights a move towards more sustainable practices in chemical synthesis, offering a safer and more environmentally friendly alternative to traditional methods that often rely on volatile and toxic organic solvents.
Solid-Phase Synthesis Techniques for Oligomeric and Polymeric this compound Constructs
The synthesis of oligomeric and polymeric structures derived from this compound predominantly relies on solid-phase synthesis (SPS) techniques. This methodology, originally developed for peptide synthesis, has been effectively adapted for the creation of peptoids, or poly-N-substituted glycines, due to its efficiency, ease of automation, and the ability to readily purify the final product. nih.govnih.govproquest.com The "sub-monomer" approach is the most prevalent method for constructing these polymers on a solid support. nih.gov
This process involves a two-step iterative cycle to add each N-substituted glycine monomer to the growing chain, which is anchored to an insoluble resin. The cycle begins with an acylation step, where the terminal amine on the resin-bound chain is acetylated with a haloacetic acid, typically bromoacetic acid, activated by a carbodiimide (B86325) such as diisopropylcarbodiimide (DIC). nih.gov This is followed by a nucleophilic displacement step, where a primary amine—in this case, 2-ethylhexylamine—displaces the halide to form the N-substituted glycine unit. These two steps are repeated to achieve the desired sequence and chain length. nih.gov
The choice of solid support is critical as it determines the C-terminal functionality of the resulting oligomer. For instance, using a Rink amide resin results in a C-terminal amide upon cleavage, while a 2-chlorotrityl resin yields a C-terminal carboxylic acid. nih.govnih.gov This allows for further modification, such as head-to-tail cyclization. nih.gov
Once the desired oligomer has been assembled on the solid support, it is cleaved from the resin. This is typically accomplished using a strong acid, such as trifluoroacetic acid (TFA). The crude product is then purified, commonly through reverse-phase high-performance liquid chromatography (HPLC), and its identity and purity are confirmed using analytical techniques like mass spectrometry and NMR.
This synthetic strategy is not limited to simple homopolymers of this compound. It is also employed to create more complex architectures, such as sequence-defined block copolymers. A notable example is the synthesis of poly(this compound)-block-poly(N-2-(2-(2-methoxyethoxy)ethoxy)ethylglycine) (pNeh-b-pNte). In the synthesis of such copolymers, the monomer units are added sequentially to build each block, demonstrating the versatility of the solid-phase approach in creating precisely defined polymeric materials. The hydrophobic nature of the this compound block in these copolymers drives phase separation, leading to the formation of distinct nanostructures.
Table 1: Key Reagents in Solid-Phase Synthesis of this compound Oligomers
| Reagent | Role | Citation |
|---|---|---|
| Rink Amide Resin | Solid support for anchoring the growing oligomer chain. | nih.gov |
| Bromoacetic Acid | Acylating agent that forms the glycine backbone. | nih.gov |
| Diisopropylcarbodiimide (DIC) | Coupling agent used to activate the bromoacetic acid for acylation. | nih.gov |
| 2-Ethylhexylamine | Primary amine "sub-monomer" that provides the N-substituted side chain. | |
| Trifluoroacetic Acid (TFA) | Reagent for cleaving the completed oligomer from the solid support. |
Table 2: Common Solid Supports and Their Impact on C-Terminal Functionality
| Solid Support | Resulting C-Terminal Functionality | Citation |
|---|---|---|
| Rink Amide Resin | Carboxamide | nih.gov |
| 2-Chlorotrityl Resin | Carboxylic Acid | nih.gov |
Table 3: Research Findings on Solid-Phase Synthesized pNeh-b-pNte Block Copolymers
| Parameter | Finding | Citation |
|---|---|---|
| Synthesis Method | Solid-phase synthesis using the sub-monomer approach. | |
| Composition | Block copolymer consisting of hydrophobic this compound (pNeh) and hydrophilic N-2-(2-(2-methoxyethoxy)ethoxy)ethylglycine (pNte). | |
| Key Property | The hydrophobic pNeh block drives nanoscale phase separation. | |
| Characterization | Structure and phase behavior are analyzed using Transmission Electron Microscopy (TEM) and Small-Angle X-ray Scattering (SAXS). |
Advanced Structural Characterization and Spectroscopic Analysis of N 2 Ethylhexyl Glycine
High-Resolution Spectroscopic Elucidation Techniques
A thorough search for experimental data regarding the high-resolution spectroscopic analysis of N-(2-Ethylhexyl)glycine has proven unsuccessful. While the principles of these techniques are well-established for related compounds, specific data for the title compound is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Confirmation
No published ¹H or ¹³C NMR spectra or detailed chemical shift assignments for this compound were found. For comparison, general chemical shift ranges for similar structures can be referenced. For instance, in N-substituted glycines, the α-carbon to the carbonyl group typically appears in a specific region of the ¹³C NMR spectrum, and the protons on this carbon would have characteristic shifts in the ¹H NMR spectrum. oregonstate.eduoregonstate.edu However, without experimental data for this compound, any specific values would be purely predictive and not based on empirical research.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Similarly, detailed and assigned experimental Infrared (IR) and Raman spectra for this compound are not available in the searched literature. The IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=O (from the carboxylic acid), and C-N functional groups. For example, the carbonyl stretch of the carboxylic acid would likely appear around 1700-1725 cm⁻¹. nist.gov Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. researchgate.net However, the precise wavenumbers and intensities are not documented.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
While the exact mass of this compound can be calculated (187.157228913 Da), no experimental mass spectra or detailed fragmentation patterns have been published. nih.gov Mass spectrometry of related N-acylglycines often shows characteristic fragmentation, but a specific analysis for this compound is absent from the literature. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
This compound is not expected to have significant absorption in the UV-Visible region (200-800 nm) due to the absence of a chromophore that absorbs in this range. The carboxylic acid and amine functional groups absorb in the far UV region. sielc.com Studies on glycine (B1666218) confirm its transparency in the near UV-Vis range. sielc.com A study on glycine ethyl ester hydrochloride shows a UV cut-off wavelength at 238 nm, which is attributed to the π–π* transition of the carbonyl group. daneshyari.com It is plausible that this compound would exhibit similar behavior, but specific experimental spectra are not available.
Crystallographic Investigations of this compound and Related Co-Crystals
There is no information available in the Cambridge Structural Database (CSD) or other crystallographic databases regarding the single-crystal X-ray diffraction structure of this compound or any of its co-crystals. Such a study would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For related compounds like glycine ethyl ester hydrochloride, crystallographic data is available and reveals a monoclinic crystal system. daneshyari.com
Conformational Analysis and Stereo-Geometric Studies
Detailed conformational analysis and stereo-geometric studies specifically for this compound have not been reported. Research on N-substituted glycine oligomers (peptoids) indicates that the nature of the N-substituent plays a crucial role in determining the conformational preferences around the amide bond (cis vs. trans). nyu.edunih.gov The bulky 2-ethylhexyl group would likely impose significant steric hindrance, influencing the molecule's preferred conformation in solution and the solid state. However, without dedicated computational or experimental studies, any discussion on the specific conformational landscape of this compound remains speculative.
Analysis of Rotameric Structures and Rotational Barriers
The structure of this compound features several single bonds around which rotation can occur, leading to the formation of different conformational isomers, or rotamers. The most significant rotations are those around the C-C and C-N bonds of the glycine backbone. The presence of the bulky 2-ethylhexyl substituent on the nitrogen atom introduces considerable steric hindrance, which influences the relative stability of these rotamers and gives rise to measurable energy barriers for interconversion.
The study of such dynamic processes is often accomplished using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, such as Density Functional Theory (DFT). nih.govnih.govmdpi.com These methods allow for the characterization of the different conformers and the quantification of the activation energy required for rotation around a specific bond.
While specific experimental data on the rotational barriers of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from structurally analogous compounds. For instance, studies on N-substituted glycine derivatives provide a strong basis for understanding the expected conformational behavior. Research on malonyl-linked glycoconjugates of a related compound, N-(2-aminoethyl)glycine, employed temperature-dependent 1H NMR spectroscopy to investigate the cis/trans rotamers that arise from restricted rotation around the tertiary amide-like C-N bond. beilstein-journals.org By determining the temperature at which the distinct NMR signals for the two rotamers merge (the coalescence temperature), researchers calculated the rotational energy barriers. beilstein-journals.org
For these related glycopeptoids, the rotational barriers (ΔG‡r) were found to be in the range of 17.9–18.3 kcal/mol. beilstein-journals.org This energy barrier is significant and indicates that rotation is slow on the NMR timescale at room temperature, allowing for the observation of distinct isomers. beilstein-journals.org Similar energy barriers are anticipated for this compound due to the structural similarities. Computational studies on glycine dimers and other derivatives have further corroborated that different rotamers possess distinct energies and that their stability is influenced by both intramolecular and intermolecular interactions. mdpi.com
Table 1: Rotational Barrier Data for Structurally Related N-Substituted Glycine Compounds
| Compound/System | Bond of Rotation | Method(s) Used | Rotational Barrier (ΔG‡r) | Reference |
| Malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine | Tertiary C-N bond | Temperature-Dependent 1H NMR Spectroscopy | 17.9–18.3 kcal/mol | beilstein-journals.org |
| N-Benzhydrylformamide Derivatives | Formyl C-N bond | Dynamic NMR & DFT Calculations | ~20–23 kcal/mol | nih.govmdpi.com |
| Zwitterionic Glycine (in aqueous solution) | C-C bond | QM/MM-MD Simulation | ~5 kcal/mol | researchgate.net |
Examination of Zwitterionic and Ionized States in Diverse Environments
As a derivative of an amino acid, this compound possesses both a basic amino group and an acidic carboxyl group. This dual functionality allows it to exist in different ionic states depending on the pH of its environment. The interplay between these groups leads to the formation of a zwitterion, a molecule that has both a positive and a negative charge, resulting in a net neutral charge.
Zwitterionic State in Aqueous Solution: In neutral aqueous solutions, amino acids predominantly exist as zwitterions. nih.gov For this compound, this means the amino group is protonated to form an ammonium (B1175870) cation (-NH2+-) and the carboxylic acid group is deprotonated to form a carboxylate anion (-COO-). The stability of this zwitterionic form is profoundly influenced by the surrounding solvent molecules. researchgate.netresearchgate.net Polar solvents, particularly water, are effective at solvating the charged groups, thereby stabilizing the zwitterionic tautomer over the non-ionized form. researchgate.net Theoretical studies on glycine have shown that a minimum number of water molecules are necessary to facilitate the proton transfer from the carboxyl group to the amino group to form the stable zwitterion. nih.gov
Cationic and Anionic States: The ionic state of this compound can be controlled by adjusting the pH:
In acidic solutions (low pH): The carboxylate group becomes protonated. The molecule carries a net positive charge, existing as a cation (-NH2+-CH2-COOH). nih.gov
In basic solutions (high pH): The ammonium group is deprotonated. The molecule carries a net negative charge, existing as an anion (-NH-CH2-COO-). nih.gov
Spectroscopic Characterization: Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for distinguishing between the neutral and zwitterionic forms of amino acids. The vibrational frequencies of the functional groups are sensitive to their protonation state. researchgate.net
Zwitterionic Form: Characterized by absorption bands corresponding to the asymmetric and symmetric stretches of the carboxylate group (COO-) and the bending modes of the protonated amino group (NH2+). researchgate.net
Neutral Form: Characterized by the distinct stretching vibration of the carbonyl group in the carboxylic acid (C=O in -COOH) and the bending modes of the neutral amino group (NH2). researchgate.net
Table 2: Ionic States of this compound in Different Environments
| Ionic Form | Predominant Environment | Structure of Core Moiety | Method of Identification | Key Spectroscopic Features (based on glycine) | References |
| Cationic | Acidic Solution (Low pH) | -NH2+-CH2-COOH | pH Titration, Spectroscopy | C=O stretch of COOH, NH2+ modes | nih.gov |
| Zwitterionic | Neutral Aqueous Solution | -NH2+-CH2-COO- | FT-IR, NMR, X-ray Diffraction | Asymmetric/Symmetric COO- stretches, NH2+ bending modes | nih.govresearchgate.netstrath.ac.uk |
| Anionic | Basic Solution (High pH) | -NH-CH2-COO- | pH Titration, Spectroscopy | Asymmetric/Symmetric COO- stretches, NH modes | nih.gov |
| Neutral | Gas Phase, Nonpolar Solvents | -NH-CH2-COOH | Mass Spectrometry, FT-IR (Matrix Isolation) | C=O stretch of COOH, NH2 bending modes | researchgate.netresearchgate.netnih.gov |
Computational and Theoretical Investigations of N 2 Ethylhexyl Glycine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for determining the ground-state properties of molecules like N-(2-Ethylhexyl)glycine. DFT calculations can predict optimized molecular geometries, bond lengths, bond angles, and Mulliken atomic charges. nih.gov These calculations are performed by solving the Kohn-Sham equations for a given system, often using a specific functional, such as B3LYP, and a basis set like 6-31g(d), which defines the mathematical functions used to build the molecular orbitals. nih.gov
For this compound, DFT would reveal how the electronic distribution is influenced by the electron-donating 2-ethylhexyl group attached to the nitrogen atom of the glycine (B1666218) backbone. This provides insights into the molecule's stability and local reactivity sites. The outputs of these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. researchgate.net A smaller HOMO-LUMO energy gap generally suggests higher reactivity.
| Property | Predicted Value | Significance |
|---|---|---|
| Energy of HOMO | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |
| Energy of LUMO | ~ +1.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 8.0 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~ 2.5 - 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| N-C (amine-methylene) Bond Length | ~ 1.47 Å | Provides data on the molecule's structural conformation. |
| C=O (carbonyl) Bond Length | ~ 1.21 Å | Standard value for carbonyl groups, confirming structural integrity in the model. |
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method extends DFT to study the properties of molecules in their electronic excited states. nih.gov TD-DFT is a powerful tool for predicting spectroscopic signatures, particularly the UV-Visible absorption spectrum. researchgate.net
The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net This allows for the assignment of electronic transitions, such as n→π* (an electron moving from a non-bonding orbital to an anti-bonding π orbital) or π→π* transitions, which are characteristic of the carboxyl and amine groups within the molecule. escholarship.org By simulating the spectrum, researchers can interpret experimental results and understand how structural modifications affect the photophysical properties of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Self-Assembly Processes
While quantum methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule behaves in different environments. nih.gov
For this compound, MD simulations are invaluable for studying its conformational dynamics. The flexible 2-ethylhexyl side chain can adopt numerous spatial arrangements, and the glycine backbone itself has torsional freedom. MD can map the potential energy surface and identify low-energy, stable conformers. nih.gov
Furthermore, MD is crucial for investigating self-assembly processes, especially for polymers of N-substituted glycines (peptoids). mdpi.com Studies on related systems, such as poly(N-decylglycine), show that these molecules can self-assemble into higher-order structures like nanofibrils. nih.gov The hydrophobic 2-ethylhexyl group would strongly influence this process, driving the aggregation of molecules in aqueous environments to minimize unfavorable interactions between the hydrocarbon chains and water. Simulations can reveal the mechanisms of this assembly, from the initial formation of small clusters to the growth of larger, ordered structures. rsc.orgnih.gov
Computational Prediction of Physicochemical Attributes (e.g., Lipophilicity, Solvation Parameters)
Computational models are widely used to predict key physicochemical properties that determine a molecule's behavior in different phases. For this compound, these attributes are heavily influenced by the balance between the polar glycine head group and the nonpolar 2-ethylhexyl tail.
Lipophilicity , often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment over an aqueous one. This is a critical parameter for applications involving interactions with cell membranes. nih.gov Computational algorithms like XLogP3 can estimate this value based on the molecule's structure. nih.gov
Solvation parameters describe the energetics of dissolving a molecule in a given solvent. Computational models like the Polarizable Continuum Model (PCM) can calculate the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase into a solvent. These calculations help predict solubility and stability in various media, such as water or organic solvents. researchgate.net The interaction with the solvent can also influence the molecule's reactivity and conformational preferences. nih.gov
| Property | Value | Computational Method/Source |
|---|---|---|
| Molecular Weight | 187.28 g/mol | PubChem |
| XLogP3 | 2.0 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs |
| Hydrogen Bond Acceptor Count | 2 | Cactvs |
| Rotatable Bond Count | 8 | Cactvs |
| Topological Polar Surface Area | 49.3 Ų | Cactvs |
Theoretical Modeling of Intermolecular Interactions and Binding Energetics
The function and behavior of this compound in complex systems depend on its interactions with other molecules. Theoretical models can quantify these non-covalent forces, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Hydrogen bonding is expected between the carboxylic acid and secondary amine groups of this compound and other polar molecules. DFT calculations can be used to model the geometry and energy of these bonds. nih.gov
Hydrophobic interactions are driven by the bulky 2-ethylhexyl group. In aqueous environments, these groups will tend to associate with each other or with other nonpolar surfaces to minimize their contact with water. MD simulations are particularly well-suited to studying this effect, as it is a major driver of self-assembly. mdpi.com
Binding energetics can be estimated using methods like molecular docking, which predicts the preferred orientation and binding affinity of one molecule to another, such as a receptor protein or a surface. nih.gov By calculating the change in free energy upon binding, these models can predict the stability of the resulting complex. For a molecule like this compound, this could be used to model its interaction with lipid bilayers, where the polar head group would interact with the lipid head groups and the hydrophobic tail would insert into the membrane core. mdpi.com
Chemical Reactivity and Complexation Chemistry of N 2 Ethylhexyl Glycine
Metal Ion Chelation and Coordination Chemistry
The presence of both a secondary amine and a carboxylic acid group makes N-(2-Ethylhexyl)glycine a potential chelating agent, capable of binding to metal ions. Its coordination chemistry is analogous to that of other N-substituted amino acids, but with distinct characteristics imparted by the 2-ethylhexyl substituent.
Ligand Binding Mechanisms with Transition Metal Cations
While specific studies on the complexation of this compound with transition metals are not extensively documented, its binding mechanism can be inferred from the well-established chemistry of glycine (B1666218) and its derivatives. Glycine typically acts as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. iupac.orgekb.egjocpr.com
For this compound, a similar bidentate coordination is expected. The deprotonated carboxylate group would bind to the metal cation, and the lone pair of electrons on the secondary amine nitrogen would complete the chelate ring. The general coordination behavior of N-modified glycine derivatives with transition metals like copper(II), cobalt(II), nickel(II), and zinc(II) often results in the formation of 1:2 metal-to-ligand complexes. researchgate.net The coordination can lead to various geometries, such as square planar or octahedral, depending on the metal ion and the involvement of other ligands like water molecules. ijnc.ir
The bulky 2-ethylhexyl group is likely to introduce steric hindrance around the nitrogen donor atom. This steric bulk could influence the stability and stereochemistry of the resulting metal complexes compared to those of unsubstituted glycine or glycine with smaller N-alkyl groups. Theoretical studies on complexes of first-row transition metals with glycine show that binding energies follow the order Cu(II) > Ni(II) > Zn(II) ≈ Co(II) > Fe(II) > Mn(II). nih.gov It is plausible that this compound would follow a similar trend, although the absolute stability of the complexes may be modulated by the steric and electronic effects of the ethylhexyl group.
Formation and Characterization of Lanthanide Complexes
The interaction of this compound with lanthanide ions is of particular interest due to the widespread use of ligands containing 2-ethylhexyl groups in the solvent extraction and separation of these elements. For instance, N,N-di(2-ethylhexyl)-diglycolamic acid is known to be an effective extractant for light lanthanides. acs.org This suggests that this compound could also form stable complexes with lanthanide ions.
Lanthanide ions are hard acids and typically prefer coordination with oxygen donor atoms. nih.gov In the case of this compound, coordination would primarily involve the carboxylate oxygen atoms. Depending on the conditions, the amine nitrogen could also participate in coordination. Studies on related N-substituted glycine ligands, such as N-salicylideneglycine, have shown that they can act as tridentate ligands for lanthanide ions, forming complexes of the type [Ln(HL)₂(NO₃)] and [Ln(HL)₂(Cl)(H₂O)]. osti.gov In these complexes, the ligand coordinates through the phenolic oxygen, imine nitrogen, and a carboxylate oxygen.
For this compound, it is likely to form neutral complexes with lanthanide ions (Ln³⁺), where three ligand molecules coordinate to the metal center to neutralize the charge, potentially forming complexes with a 1:3 metal-to-ligand ratio. The hydrophobic 2-ethylhexyl groups would enhance the solubility of these complexes in organic solvents, a key property for liquid-liquid extraction processes. Characterization of such complexes would typically involve techniques like IR spectroscopy to confirm the coordination of the carboxylate group, elemental analysis to determine the stoichiometry, and single-crystal X-ray diffraction to elucidate the precise coordination geometry. researchgate.net
Stoichiometry and Stability Constants of Metal-N-(2-Ethylhexyl)glycine Complexes
The stoichiometry of metal complexes with this compound is expected to be similar to that of glycine, with common species being 1:1 and 1:2 (metal:ligand) complexes for divalent transition metals. researchgate.net For trivalent ions like lanthanides, a 1:3 stoichiometry is plausible to form a neutral complex. acs.org
The stability constant (log β) is a quantitative measure of the strength of the interaction between a metal ion and a ligand. While specific stability constants for this compound complexes are not readily found in the literature, data for glycine complexes can provide a useful benchmark. The stability of metal-glycinate complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net
Below is a table of representative stability constants for glycine with various metal ions, which can serve as a reference for understanding the potential complexing ability of its N-substituted derivatives.
Table 1: Stability constants for selected metal-glycinate complexes in aqueous solution. Data are indicative and sourced from various studies. iupac.orgijnc.iriupac.org
Derivatization and Functionalization Strategies
The chemical modification of this compound at its carboxylic acid and secondary amine functionalities allows for the synthesis of a wide range of derivatives with tailored properties.
Formation of Amide and Ester Derivatives
Ester Derivatives: Esterification of the carboxylic acid group of this compound can be achieved through standard methods. The Fischer esterification, involving reaction with an alcohol (e.g., ethanol, methanol) in the presence of an acid catalyst (like anhydrous HCl or thionyl chloride), is a common approach for esterifying amino acids. uctm.edu This reaction converts the carboxylic acid into its corresponding ester, for example, ethyl N-(2-ethylhexyl)glycinate. These ester derivatives are often more soluble in organic solvents and can serve as versatile intermediates for further synthesis, such as in the preparation of peptoids (oligo-N-substituted glycines). nih.gov
Amide Derivatives: The formation of amide bonds involves the coupling of the carboxylic acid group of this compound with a primary or secondary amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. acs.org Alternatively, the secondary amine of this compound can be reacted with an activated carboxylic acid derivative (such as an acid chloride or anhydride) to form an amide linkage. youtube.com These derivatization strategies are fundamental in the synthesis of more complex molecules, including peptoid oligomers and other biologically inspired structures. nih.govnih.gov
Specific Reaction Pathways (e.g., Cycloadditions involving this compound Derivatives)
While the direct participation of this compound in cycloaddition reactions is not widely reported, its derivatives, particularly those that can form stabilized ylides or azomethine ylides, could potentially undergo such transformations. For example, N-alkylidene glycine ester enolates, which can be generated from the corresponding glycine ester aldimines, are known to participate in [3+2] cycloaddition reactions. acs.org
In a typical scenario, the ester of this compound could be condensed with an aldehyde to form an N-alkylidene intermediate (an imine). Deprotonation of the α-carbon would generate an azomethine ylide, which is a 1,3-dipole. This dipole could then react with various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to furnish five-membered heterocyclic rings, such as substituted pyrrolidines. acs.org This pathway offers a powerful tool for the stereoselective synthesis of complex, non-proteinogenic amino acid derivatives and other heterocyclic structures. However, the specific application of this methodology to this compound derivatives requires further investigation.
Recent advances in photoredox catalysis have also opened up new avenues for the functionalization of glycine derivatives, including direct C-H alkylation at the α-carbon. acs.orgnih.govnih.gov These methods allow for the introduction of various alkyl groups under mild conditions, providing access to a diverse range of unnatural amino acids.
Molecular Interactions with Non-Biological and Model Biological Systems
The reactivity and interaction of this compound are predominantly governed by the interplay between its polar headgroup and its nonpolar alkyl chain. This dual character allows it to adsorb at interfaces, a behavior crucial for its role in various applications, including the synthesis of specialized polymers.
Interactions with Non-Biological Surfaces
The glycine headgroup of EHG is the primary site for interactions with polar and charged surfaces, such as metal oxides and other inorganic materials. Studies on the adsorption of glycine onto surfaces like silica (B1680970) and zinc oxide reveal that the interaction is highly dependent on the pH of the environment and the surface chemistry of the material.
At varying pH levels, the glycine headgroup can exist in cationic, zwitterionic, or anionic forms, which influences its adsorption mechanism. For instance, on a silica surface, glycine has been observed to adsorb specifically at low concentrations, likely through its ammonium (B1175870) group. At higher concentrations, a surface-induced precipitation of crystalline glycine can occur. Similarly, on zinc oxide surfaces, glycine has been found to adsorb dissociatively, with the nature of the binding influencing the electronic properties of the surface.
Stability Constants of Glycine-Metal Complexes
| Metal Ion | Log K1 | Log K2 | Log K3 |
|---|---|---|---|
| Cu(II) | 8.24 | 6.95 | - |
| Ni(II) | 6.02 | 5.08 | - |
| Co(II) | 5.08 | 4.05 | |
| Zn(II) | 5.21 | 4.57 | - |
| Fe(III) | 7.8 | 6.7 | 5.4 |
Note: The stability constants (Log K) represent the stepwise formation of metal-ligand complexes. Data is for glycine and serves as an approximation for the headgroup of this compound. The presence of the ethylhexyl group may introduce steric hindrance, potentially affecting these values.
Interactions with Model Biological Systems
The hydrophobic 2-ethylhexyl tail of EHG is the principal driver of its interactions with non-polar environments, such as those found in model biological systems like lipid monolayers and bilayers. This interaction is fundamental to understanding how such molecules might behave at the interface of biological membranes.
Due to its amphiphilic nature, EHG is expected to exhibit surface activity, reducing the surface tension at the air-water interface and forming organized monolayers. While specific studies on Langmuir films of EHG are not prevalent, research on analogous N-alkylated amino acids, such as N-octylglycine, can provide insights. These molecules are known to form stable monolayers at the air-water interface. The packing and orientation of the molecules within these films are influenced by factors like the length and branching of the alkyl chain and the pH of the aqueous subphase.
When introduced to a model lipid membrane, such as a dipalmitoylphosphatidylcholine (DPPC) monolayer, EHG would likely insert its hydrophobic tail into the lipid layer while the hydrophilic glycine headgroup remains in the aqueous phase. The branched nature of the 2-ethylhexyl group would likely disrupt the packing of the lipid tails more significantly than a linear alkyl chain of similar length. This disruption can alter the physical properties of the model membrane, such as its fluidity and permeability.
The study of block copolymers containing EHG further underscores its hydrophobic-driven self-assembly. In these systems, the incompatibility between the hydrophobic poly(this compound) block and a hydrophilic polymer block leads to nanoscale phase separation, forming structured nanomaterials. This behavior is a direct consequence of the molecular interactions of the constituent parts, highlighting the strong drive of the 2-ethylhexyl group to minimize its contact with water and associate with other non-polar moieties.
Applications of N 2 Ethylhexyl Glycine in Separation Science and Chemical Extraction
Application as an Extractant in Hydrometallurgical Processes
Hydrometallurgy involves the extraction of metals from ores and concentrates using aqueous solutions. Glycine-based extractants are gaining attention in this field for their efficiency and, in some cases, improved environmental profile compared to traditional reagents.
The separation of cobalt (Co) and nickel (Ni) from other metals like manganese (Mn) is a significant challenge in hydrometallurgy, particularly in the recycling of materials from lithium-ion batteries. The chemical similarity of these ions makes their separation difficult. The derivative N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) has been identified as a highly effective extractant for this purpose.
Research has shown that D2EHAG can selectively extract Co(II) and Ni(II) over Mn(II) from acidic aqueous solutions. This selectivity is attributed to the combined action of the amide, amine, and carboxylic acid groups within the D2EHAG molecule, which allows for effective chelation in a specific pH range. Studies have demonstrated that D2EHAG has a high affinity for nickel and cobalt, enabling successful leaching and extraction from nickel-based cathodes.
The recovery of Rare Earth Elements (REEs) is crucial for many modern technologies. While direct studies using N-(2-Ethylhexyl)glycine for REE extraction are not prominent, related compounds like N,N-di(2-ethylhexyl)-diglycolamic acid (HDEHDGA) have been investigated for the selective extraction of light lanthanides. These studies show that the extraction efficiency is highly dependent on the pH of the aqueous solution, with extraction increasing as pH rises. acs.org The extraction mechanism for these types of acidic extractants is typically cation-exchange at lower acidity. acs.org This suggests that the carboxyl group, also present in this compound, plays a pivotal role in the extraction process of REEs.
The recovery of valuable metals from industrial waste streams and end-of-life products, such as batteries, is a cornerstone of the circular economy. Amino acid-based leaching and extraction systems are being developed as a more environmentally friendly approach to recycling. nih.gov The derivative D2EHAG has shown significant potential in recovering cobalt from lithium-ion batteries. elsevierpure.com Its ability to selectively extract cobalt from solutions containing other metals makes it a valuable tool for urban mining and recycling processes, contributing to the sustainable management of resources. nih.govelsevierpure.com
Incorporation into Polymer Inclusion Membranes (PIMs) for Metal Transport
Polymer Inclusion Membranes (PIMs) are a type of liquid membrane technology that has gained significant interest for metal separation due to its stability, selectivity, and efficiency. nih.govnih.gov In a PIM, an extractant (carrier) is physically immobilized within a polymer matrix, facilitating the transport of specific metal ions from a feed solution to a receiving solution.
The derivative D2EHAG has been successfully used as a carrier in PIMs for the selective separation of Co(II) from Mn(II). elsevierpure.com In one study, a PIM was fabricated containing 40 wt% D2EHAG as the carrier, 30 wt% cellulose (B213188) triacetate (CTA) as the polymer, and 30 wt% dioctyl phthalate (B1215562) as a plasticizer. elsevierpure.com This membrane demonstrated the ability to completely transport Co(II) from the feed to the receiving solution, while transporting less than 5% of the Mn(II) present in the feed. elsevierpure.com This highlights the high selectivity conferred by the D2EHAG carrier within the membrane system. The use of PIMs offers a simplified, one-step extraction and stripping process with a lower environmental footprint compared to conventional solvent extraction methods. rsc.org
Below is a table summarizing the composition of a D2EHAG-based Polymer Inclusion Membrane and its performance in Co(II)/Mn(II) separation.
| Membrane Component | Composition (wt%) | Function |
| N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) | 40% | Carrier/Extractant |
| Cellulose Triacetate (CTA) | 30% | Base Polymer |
| Dioctyl Phthalate (DOP) | 30% | Plasticizer |
| Performance Metric | Result | |
| Co(II) Transport | Complete transfer from feed to receiving solution | |
| Mn(II) Transport | <5% transfer |
Table 1: Composition and performance of a D2EHAG-based PIM for the separation of Cobalt and Manganese. elsevierpure.com
Mechanistic Studies of Metal Ion Transport and Extraction Efficiency
Understanding the mechanism of extraction is key to optimizing separation processes. For acidic extractants like this compound derivatives, the process is often governed by a cation-exchange mechanism, particularly in less acidic conditions. acs.org The general equilibrium for this type of extraction can be described as:
Mⁿ⁺ (aq) + nHA (org) ⇌ MAₙ (org) + nH⁺ (aq)
Where Mⁿ⁺ is the metal ion in the aqueous phase (aq), and HA is the acidic extractant in the organic phase (org). The extraction of the metal into the organic phase is accompanied by the release of protons (H⁺) into the aqueous phase, making the process highly pH-dependent.
For the D2EHAG derivative, the combination of different functional groups allows for a strong chelating effect. The extraction mechanism involves the formation of a stable complex between the metal ion and the D2EHAG molecule. The efficiency of this extraction and the selectivity over other metals are influenced by factors such as the pH of the aqueous feed, the concentration of the extractant, and the nature of the diluent used in liquid-liquid extraction or the plasticizer in PIMs. elsevierpure.comresearchgate.net Studies on related systems suggest that the formation of an ion-pair complex is a key part of the mechanism. researchgate.netmdpi.com
Role of N 2 Ethylhexyl Glycine in Materials Science and Polymer Chemistry
Monomer in the Synthesis of Poly-N-Substituted Glycines (Peptoids)
N-(2-Ethylhexyl)glycine serves as a key building block for poly-N-substituted glycines, or peptoids, which are a class of peptidomimetic polymers. In peptoids, the side chains are attached to the nitrogen atom of the backbone rather than the α-carbon, as in peptides. This structural difference eliminates backbone chirality and hydrogen bond donors, leading to polymers with enhanced proteolytic stability, good solubility in common organic solvents, and unique conformational properties. The 2-ethylhexyl group is a non-polar, branched aliphatic side chain that introduces hydrophobicity and steric bulk into the peptoid structure.
The synthesis of peptoids containing this compound units can be achieved with a high degree of control over the polymer architecture, including sequence specificity and chain length. Two primary methods are employed for this purpose:
Solid-Phase Submonomer Synthesis (SPSS): This is the most prevalent method for producing sequence-defined peptoids. nih.govnih.gov The synthesis is performed on a solid support and involves a two-step iterative cycle. The first step is the acylation of a resin-bound amine with a haloacetic acid, such as bromoacetic acid. The second step involves the nucleophilic displacement of the halide by a primary amine, in this case, 2-ethylhexylamine (B116587), which introduces the desired side chain. nih.govbeilstein-journals.org This method allows for the precise placement of this compound monomers along the polymer chain, enabling the creation of complex, sequence-specific architectures. nih.gov
Ring-Opening Polymerization (ROP): This technique offers a route to high molecular weight polypeptoids. It typically involves the polymerization of N-substituted N-carboxyanhydrides (NNCAs). nih.gov While a general method for various N-substituted glycines, the synthesis of poly(this compound) via ROP would proceed through the corresponding this compound-N-carboxyanhydride monomer. This method is particularly useful for creating block copolymers with well-defined block lengths.
The choice of synthetic method depends on the desired polymer characteristics. SPSS is ideal for sequence control, while ROP is more suited for achieving high molecular weights.
The incorporation of this compound monomers has a significant impact on the properties of the resulting peptoid polymers, primarily due to the nature of the 2-ethylhexyl side chain.
Hydrophobicity and Solubility: The branched alkyl side chain is strongly hydrophobic, which influences the solubility of the polymer. Homopolymers of this compound are soluble in many organic solvents but insoluble in water. In block copolymers, this hydrophobicity can drive microphase separation and self-assembly.
Molecular Packing and Morphology: The branched structure of the 2-ethylhexyl group, in contrast to a linear alkyl chain of similar carbon number (like an octyl group), introduces significant steric hindrance. This steric effect influences how the polymer chains pack in the solid state. For example, studies on poly(N-2-ethyl-1-hexyl glycine) (PNEHG) have shown that the asymmetric branching leads to a rod-like molecular geometry. nih.gov This geometry favors specific packing arrangements, which in turn affects the crystalline structure and morphology of the material.
Performance in Specific Applications: Research has shown that the inclusion of the 2-ethylhexyl monomer can enhance the performance of peptoids in certain applications. For instance, in a study focused on developing peptoid-based nanoparticles for therapeutic mRNA delivery, peptoids containing the 2-ethylhexyl monomer were identified as top performers.
The table below summarizes the key influences of the this compound monomer on polymer properties.
| Property | Influence of this compound Monomer |
| Solubility | Imparts hydrophobicity; soluble in organic solvents, insoluble in water. |
| Self-Assembly | The hydrophobic nature of the side chain drives microphase separation in block copolymers. |
| Molecular Geometry | The branched side chain creates a rod-like molecular shape due to steric hindrance. |
| Crystalline Packing | Promotes the formation of specific crystalline structures, such as columnar hexagonal phases. |
Self-Assembly and Nanostructure Formation of Peptoids Containing this compound Units
The self-assembly of peptoids containing this compound is largely dictated by the hydrophobic and sterically demanding nature of the side chain. This is particularly evident in block copolymers where a hydrophobic poly(this compound) block is paired with a hydrophilic block.
While peptoids with linear alkyl side chains are known to form well-defined crystalline nanosheets, the branched nature of the 2-ethylhexyl group in poly(N-2-ethyl-1-hexyl glycine) (PNEHG) leads to different self-assembled structures. Research on thin films of PNEHG has revealed that upon cooling from the melt, the polymer organizes into a columnar hexagonal (Col_hex) mesophase. nih.gov This structure consists of columns formed by the stacking of the rod-like polymer molecules.
In block copolymers, such as those combining a hydrophilic block like poly(N-2-(2-(2-methoxyethoxy)ethoxy)ethylglycine) (pNte) with a hydrophobic pNeh block, the incompatibility between the blocks drives microphase separation, leading to the formation of ordered nanostructures. The specific morphology (e.g., lamellae, cylinders, or spheres) is dependent on the relative volume fractions of the two blocks. While amorphous nanofibrils have been observed for other amphiphilic peptoid block copolymers, the strong tendency of the pNeh block to form columnar structures suggests that cylindrical or worm-like micelles would be a likely morphology for this compound-containing block copolymers in solution.
Several factors govern the self-assembly and resulting nanostructures of peptoids containing this compound units:
Side-Chain Architecture: The branching of the 2-ethylhexyl group is a primary determinant. The steric hindrance it creates prevents the flat, sheet-like packing observed in peptoids with linear alkyl chains and instead promotes a columnar arrangement. nih.gov
Processing Conditions: Factors such as the solvent used for casting, the rate of solvent evaporation, and thermal annealing protocols can significantly influence the long-range order and orientation of the resulting nanostructures.
Confinement: When these polymers are prepared as thin films on a substrate, the confinement effect can influence the orientation of the self-assembled structures. For instance, in PNEHG films, the columnar structures have been observed to align parallel to the substrate. nih.gov
Investigation of Phase Behavior and Thermotropic Transitions in this compound-Derived Polymers
The thermal behavior of polymers derived from this compound has been investigated using techniques such as differential scanning calorimetry (DSC) and grazing-incidence wide-angle X-ray scattering (GIWAXD). A key example is the study of poly(N-2-ethyl-1-hexyl glycine) (PNEHG).
In the molten state, at temperatures above its melting transition (Tm), PNEHG is fully disordered, with the polymer chains adopting random orientations. nih.gov This is evidenced by the appearance of an amorphous halo in GIWAXD patterns. Upon slow cooling, the polymer recrystallizes. Unlike its linear isomer, poly(N-octyl glycine), which forms a lamellar crystalline structure, PNEHG forms a columnar hexagonal mesophase. nih.gov This phase transition is a direct consequence of the branched side chain's influence on molecular packing.
The table below presents a summary of the observed phase behavior for PNEHG.
| Phase/State | Temperature Range | Structural Characteristics |
| Molten State | > Tm | Disordered, amorphous, random chain orientation. |
| Columnar Hexagonal (Colhex) Mesophase | < Tm (upon slow cooling) | Ordered columns of stacked polymer molecules with hexagonal packing. |
These studies highlight the critical role of the this compound monomer's structure in dictating the phase behavior and thermotropic transitions of the corresponding polymers, making it a valuable component for designing materials with specific, tunable solid-state structures.
Elucidation of Structure-Property Relationships in Polymeric Materials Incorporating this compound
The incorporation of this compound into polymer structures offers a versatile method for tuning material properties, a key focus in materials science and polymer chemistry. The distinct molecular architecture of this compound, which features a flexible glycine (B1666218) backbone and a bulky, hydrophobic 2-ethylhexyl side chain, imparts unique characteristics to the resulting polymers. This strategic combination allows for the precise manipulation of structure-property relationships, enabling the development of advanced materials with tailored functionalities.
A primary area of investigation is the impact of this compound on the thermal and mechanical behavior of polymers. The branched 2-ethylhexyl group can increase the free volume within a polymer matrix, leading to a reduction in the glass transition temperature (Tg) and enhanced flexibility. This plasticizing effect is crucial for improving the processability of otherwise rigid polymers. Conversely, the glycine component can participate in hydrogen bonding, creating physical cross-links that can enhance mechanical strength and modulus.
Research into polypeptoids, which are polymers of N-substituted glycines, has provided significant insights into these relationships. Polypeptoids are noted for their good thermal processability and solubility in various organic solvents, largely due to the absence of hydrogen bonding along the main chain. nih.gov The properties of these polymers, such as hydrophilicity and crystallinity, are directly influenced by the nature of the N-substituent group. researchgate.net
A study by Wang et al. investigated the effect of side-chain branching on the properties of polypeptoid thin films by comparing poly(N-octyl glycine) (PNOG) and poly(N-2-ethyl-1-hexyl glycine) (PNEHG). nih.gov In the molten state, both polymers were disordered. However, upon cooling, the linear side chains of PNOG allowed for recrystallization, while the branched side chains of PNEHG resulted in a disordered structure. This highlights the significant role of the 2-ethylhexyl group's branched structure in influencing the final morphology and properties of the material. nih.gov
The following interactive data table summarizes key findings from studies on polymers incorporating N-substituted glycines, illustrating the structure-property relationships.
Table 1: Research Findings on the Properties of Polymers with N-Substituted Glycines
| Polymer System | Key Structural Feature | Observed Property Change | Reference |
|---|---|---|---|
| Poly(N-2-ethyl-1-hexyl glycine) (PNEHG) films | Branched 2-ethylhexyl side chain | Disordered chain orientation in the solid state after melting, inhibiting recrystallization. | nih.gov |
| Poly(N-n-alkyl glycine) series | Increasing length of linear n-alkyl side chains | Systematic changes in thermal properties observed via Differential Scanning Calorimetry (DSC). | nih.gov |
These findings underscore the principle that modifying the side chain of N-substituted glycines is a powerful tool for controlling polymer properties. The hydrophobicity imparted by the 2-ethylhexyl group is a dominant factor in the self-assembly of block copolymers, where it drives phase separation and the formation of distinct nanostructures. The ability to create both hydrophilic and hydrophobic blocks within the same polymer chain opens up possibilities for producing amphiphilic polymers with applications in dispersing hydrophobic compounds in aqueous media. acs.org
Furthermore, the synthetic flexibility of N-substituted glycine polymers allows for the creation of materials with well-defined structures and narrow molecular weight distributions. researchgate.netacs.org This level of control is essential for establishing clear and predictable structure-property relationships, which is a central goal in the development of new functional materials. The ongoing exploration of these relationships promises to unlock new applications for polymers incorporating this compound and other N-substituted glycines in diverse fields.
Analytical Methodologies for the Detection and Quantification of N 2 Ethylhexyl Glycine
Chromatographic Separation Techniques
Chromatography is a fundamental technique that separates components of a mixture for subsequent identification and quantification. nih.gov For a compound like N-(2-Ethylhexyl)glycine, both gas and liquid chromatography can be employed, although each requires a different approach.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it is suitable only for compounds that are volatile and thermally stable. mdpi.com this compound, being an amino acid, is a polar and non-volatile molecule. Therefore, a chemical derivatization step is mandatory to convert it into a volatile and thermally stable analogue suitable for GC analysis. mdpi.com
Common derivatization strategies for amino acids involve converting the polar carboxyl (-COOH) and amino (-NH) groups into less polar, more volatile esters and amides. nih.gov A widely used reagent is ethyl chloroformate (ECF), which reacts with both functional groups. nih.gov Another common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. nist.gov
Following derivatization, the sample is injected into the gas chromatograph. The volatile derivative of this compound is separated from other components in the sample matrix on a capillary column (e.g., a DB-624 or similar) before being introduced into the mass spectrometer for detection and quantification. iiste.org The mass spectrometer identifies the compound based on its characteristic mass spectrum, which serves as a chemical fingerprint. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing non-volatile compounds like this compound in its native form, eliminating the need for derivatization. nih.gov High-performance liquid chromatography (HPLC) is employed to separate the analyte from the sample matrix.
A common approach involves reversed-phase (RP) HPLC, where a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile, often with an acid modifier like formic acid to improve peak shape and enhance ionization for mass spectrometry. sielc.com The gradient elution, where the mobile phase composition is changed over time, allows for efficient separation of compounds with varying polarities.
After separation in the HPLC column, the eluent is directed to a mass spectrometer, usually equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows the intact, non-volatile analyte to be transferred from the liquid phase to the gas phase as an ion, which can then be analyzed by the mass spectrometer. nih.gov
Spectrometric Quantification Approaches
Mass spectrometry is the key to achieving sensitive and selective quantification of this compound. A triple quadrupole mass spectrometer operating in tandem mass spectrometry (MS/MS) mode is often used for this purpose. nih.gov
The process involves selecting the protonated molecular ion ([M+H]⁺) of this compound (calculated m/z 188.16) as the "precursor ion." This ion is then fragmented inside the mass spectrometer to produce characteristic "product ions." The instrument is set to monitor one or more of these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). MRM provides very high selectivity and sensitivity, as it filters out most chemical noise from the sample matrix, allowing for accurate quantification even at very low concentrations. nih.gov
Method Validation and Performance Characteristics
A developed analytical method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. fda.govnih.gov Validation involves assessing several key performance characteristics according to established guidelines. fda.gov
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by the correlation coefficient (r or R²) of the calibration curve.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of spiked analyte. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. allaboutair.cn
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govallaboutair.cn
The following tables present illustrative performance characteristics for a hypothetical validated LC-MS/MS method for this compound, based on typical values reported for the analysis of similar glycine (B1666218) derivatives. nih.govresearchgate.net
Table 1: Linearity and Detection Limits
| Parameter | Typical Value |
|---|---|
| Linear Range | 10 - 2500 nM |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | ~5 nM |
| Limit of Quantitation (LOQ) | ~10 nM |
Table 2: Accuracy and Precision (Repeatability)
| Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|
| Low QC (e.g., 30 nM) | 95 - 105% | < 5% |
| Medium QC (e.g., 500 nM) | 98 - 102% | < 3% |
| High QC (e.g., 2000 nM) | 97 - 103% | < 3% |
Future Research Directions and Emerging Opportunities for N 2 Ethylhexyl Glycine Chemistry
Exploration of Novel Synthetic Pathways and Advanced Derivatization
The synthesis of N-(2-Ethylhexyl)glycine and its derivatives is poised for significant advancements, moving beyond traditional methods towards more efficient, sustainable, and versatile strategies.
Current research often relies on solid-phase synthesis, a robust method for creating peptoid derivatives. This involves the functionalization of glycine (B1666218) with 2-ethylhexyl groups using coupling reagents, followed by stepwise elongation on a resin support and subsequent cleavage and purification. However, the future of its synthesis lies in the exploration of novel catalytic and greener approaches.
Novel Synthetic Pathways:
Catalytic N-Alkylation: A promising avenue is the direct N-alkylation of unprotected glycine with 2-ethylhexyl alcohol. researchgate.net This method, potentially utilizing earth-abundant metal catalysts, offers a more sustainable and atom-economical route compared to traditional methods that often involve stoichiometric reagents and protecting groups. researchgate.net
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, such as water, and minimize the use of toxic reagents is a key future direction. nih.gov Research into the green synthesis of other N-substituted glycine derivatives has shown the feasibility of such approaches. nih.gov
Photoinduced Catalysis: Recent advancements in photoinduced palladium catalysis for the direct alkylation of glycine derivatives present another innovative pathway. researchgate.net This method proceeds under mild conditions and shows remarkable tolerance to various functional groups, opening up possibilities for creating a diverse range of this compound derivatives. researchgate.net
Biocatalysis: The use of enzymes in the synthesis of N-alkylated amino acids is an emerging area with significant potential for the production of this compound. semanticscholar.org Biocatalytic methods offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry. almacgroup.com
Advanced Derivatization:
The functionalization of the this compound monomer is crucial for tailoring its properties for specific applications. Future research will likely focus on:
Introducing Additional Functional Groups: Derivatization of the glycine backbone or the ethylhexyl group can introduce new functionalities, such as reactive sites for cross-linking, stimuli-responsive moieties, or chelating agents for metal ions. The synthesis of N-arylglycinyl peptides with boronic acids is an example of such advanced functionalization. nsf.gov
Synthesis of Complex Monomers: Creating more complex monomers based on this compound for use in the synthesis of advanced polymers and materials. This could involve the attachment of other functional molecules or the creation of chiral derivatives for stereospecific applications. The synthesis of N-[2-(Fmoc)aminoethyl]glycine esters for PNA oligomerization showcases the potential for creating complex, functionalized monomers. researchgate.net
Development of Next-Generation Materials Utilizing this compound Functionality
The unique combination of a hydrophilic glycine backbone and a hydrophobic, bulky 2-ethylhexyl side chain makes this compound an attractive component for a variety of advanced materials.
Current and Future Materials:
Block Copolymers and Peptoids: A significant area of current research involves the incorporation of this compound into block copolymers and peptoids (polymers of N-substituted glycines). The hydrophobicity of the 2-ethylhexyl group drives the self-assembly of these polymers into well-defined nanostructures, such as micelles, vesicles, and ordered mesophases. nih.gov Future work will likely explore the use of these materials in drug delivery, nanotechnology, and diagnostics.
Surfactants: The amphiphilic nature of this compound and its derivatives makes them promising candidates for a new generation of biocompatible and biodegradable surfactants. researchgate.netontosight.ai Research into other long-chain N-alkylated glycine derivatives has demonstrated their excellent surface activity and potential for use in personal care products and as emulsifying agents. researchgate.net
Stimuli-Responsive Materials: By incorporating stimuli-responsive moieties into this compound-based polymers, it is possible to create "smart" materials that change their properties in response to external cues such as pH, temperature, or light. nih.gov These materials have potential applications in controlled drug release, sensors, and smart coatings.
Biocompatible Materials: The amino acid backbone of this compound suggests its potential for creating biocompatible materials for biomedical applications. researchgate.netmdpi.com Blends of polyphosphazenes substituted with glycine ethyl ester derivatives and PLGA have shown promise as regenerative materials. researchgate.net
Table 1: Potential Next-Generation Materials Utilizing this compound Functionality
| Material Type | Key Feature | Potential Applications |
|---|---|---|
| Block Copolymers/Peptoids | Self-assembly into nanostructures | Drug delivery, nanolithography, diagnostics |
| Surfactants | Amphiphilicity, biocompatibility | Personal care products, emulsifiers, foaming agents |
| Stimuli-Responsive Polymers | "Smart" response to external cues | Controlled drug release, sensors, smart coatings |
| Biocompatible Materials | Amino acid-based, biodegradable | Tissue engineering, medical implants, regenerative medicine |
Deeper Mechanistic Insights into its Chemical Reactivity and Supramolecular Assembly
A fundamental understanding of the chemical reactivity and self-assembly mechanisms of this compound is crucial for the rational design of new materials and applications.
Chemical Reactivity:
Future research will need to focus on detailed kinetic and mechanistic studies of reactions involving this compound.
Kinetic Studies: Investigating the kinetics of reactions such as N-alkylation, acylation, and polymerization will provide valuable data for optimizing reaction conditions and controlling product formation. Studies on the reaction of glycine with N-ethylmaleimide have provided insights into the reactivity of the amino group in glycine derivatives. strath.ac.ukresearchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and understand the electronic effects of the 2-ethylhexyl group on the reactivity of the glycine monomer. nih.gov
Supramolecular Assembly:
The self-assembly of this compound-containing molecules and polymers is a key area for future investigation.
Spectroscopic and Microscopic Studies: Techniques such as dynamic light scattering (DLS), small-angle X-ray scattering (SAXS), transmission electron microscopy (TEM), and atomic force microscopy (AFM) are essential for characterizing the size, shape, and morphology of self-assembled structures. nih.gov Spectroscopic methods like UV-Vis and fluorescence can be used to study aggregation phenomena. strath.ac.uk
Computational Simulations: Molecular dynamics (MD) simulations can provide detailed insights into the intermolecular interactions that drive the self-assembly process, including hydrophobic interactions, hydrogen bonding, and steric effects. These simulations can help to predict the final morphology of the assembled structures and guide the design of new self-assembling systems.
Innovative Applications in Environmental Technologies and Chemical Processes
The unique properties of this compound open up exciting possibilities for its use in a range of environmental and chemical process applications.
Environmental Technologies:
Selective Metal Ion Extraction: A highly promising application is the use of this compound and its derivatives as extractants for the selective separation of metal ions. The related compound N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) has shown high affinity for nickel and cobalt, suggesting that this compound could be effective in hydrometallurgical processes for recycling and purifying valuable metals from electronic waste and industrial effluents. austinpublishinggroup.com
Wastewater Treatment: The surfactant properties of this compound derivatives could be harnessed for the removal of organic pollutants from wastewater through processes like micellar-enhanced ultrafiltration.
Chemical Processes:
Phase Transfer Catalysis: Chiral derivatives of N-alkylated glycines have been shown to be effective phase transfer catalysts for asymmetric alkylation reactions. nih.govrsc.org This suggests that this compound could be developed into a catalyst for a variety of organic reactions, offering a greener alternative to traditional catalysts.
Corrosion Inhibition: The ability of amino acids and their derivatives to adsorb onto metal surfaces and form protective films suggests that this compound could be investigated as a corrosion inhibitor for various metals and alloys.
Table 2: Emerging Applications of this compound in Environmental and Chemical Processes
| Application Area | Specific Use | Underlying Principle |
|---|---|---|
| Environmental Technologies | Selective metal ion extraction | Chelation of metal ions by the glycine moiety and solubility in organic solvents provided by the ethylhexyl group. |
| Wastewater treatment | Encapsulation of organic pollutants within surfactant micelles. | |
| Chemical Processes | Phase transfer catalysis | Facilitating the transfer of reactants between immiscible phases to enhance reaction rates. |
| Corrosion inhibition | Adsorption onto metal surfaces to form a protective barrier against corrosive agents. |
Q & A
Q. What are the recommended methods for synthesizing N-(2-Ethylhexyl)glycine, and how can purity be ensured?
this compound is synthesized via solid-phase synthesis , a method optimized for peptoid derivatives. Key steps include:
- Monomer functionalization : Reacting glycine with 2-ethylhexyl groups using carbodiimide-based coupling reagents (e.g., DCC or EDC) to form the N-substituted glycine monomer.
- Stepwise elongation : Iterative addition of monomers on a resin support, followed by deprotection and washing to remove unreacted reagents.
- Cleavage and purification : Cleave the product from the resin using trifluoroacetic acid (TFA), then purify via reverse-phase HPLC. Purity is validated using HPLC (>95% peak area) and mass spectrometry (e.g., ESI-MS for molecular weight confirmation) .
Q. Which analytical techniques are most effective for characterizing the structure of this compound?
Structural characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., ethylhexyl group integration at δ ~0.8–1.5 ppm for alkyl protons) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies amide bonds (C=O stretch at ~1650 cm) and alkyl chain vibrations.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 215.2 for CHNO) .
Q. What are the critical parameters to consider when purifying this compound after synthesis?
Q. How does the incorporation of this compound into block copolymers influence nanoscale phase separation behavior?
In peptoid diblock copolymers (e.g., pNte-b-pNeh), the hydrophobic this compound block drives phase separation. Key factors:
- Volume fraction : Adjusting the ratio of hydrophilic/hydrophobic blocks (e.g., 30% Nte vs. 70% Neh) dictates morphology (lamellar vs. cylindrical).
- Chain length : Fixed chain lengths (e.g., 36 monomers) ensure uniformity in self-assembly. Characterize using transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) to correlate structure with phase behavior .
Q. What experimental strategies can be employed to optimize the thermal stability of this compound-containing polymers?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen (e.g., T ~250°C for pNeh).
- Differential Scanning Calorimetry (DSC) : Identify glass transition temperatures (T) to assess polymer rigidity.
- Stabilization strategies : Incorporate crosslinkers (e.g., glutaraldehyde) or antioxidants (e.g., BHT) during synthesis .
Q. How should researchers design experiments to investigate the self-assembly mechanisms of peptoid diblock copolymers containing this compound?
- Systematic variation : Synthesize copolymers with incremental changes in block length (e.g., 24–48 monomers) and composition.
- In-situ monitoring : Use dynamic light scattering (DLS) to track aggregation kinetics in solvent/non-solvent systems.
- Computational modeling : Pair experimental data with molecular dynamics simulations to predict phase diagrams. Report results in a comparative table (e.g., block ratio vs. observed morphology) to guide future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
